![molecular formula C8H13BrMgO2 B11863520 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a spirocyclic structure, which imparts unique reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide can be synthesized by reacting 1,4-Dioxaspiro[4.5]decan-8-one with magnesium in the presence of anhydrous ether. The reaction typically proceeds as follows:
- Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous ether.
- Add magnesium turnings to the solution.
- Introduce a small amount of iodine to initiate the reaction.
- Stir the mixture under reflux conditions until the magnesium is completely consumed.
- Filter the mixture to remove any unreacted magnesium and iodine.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction using larger reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether is typically used to maintain the reactivity of the Grignard reagent.
Temperature: Reactions are often conducted at low temperatures to control the reactivity and prevent side reactions.
Major Products:
Alcohols: Formed from the nucleophilic addition to carbonyl compounds.
Coupled Products: Result from reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry: 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds makes it a valuable tool in organic synthesis.
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of biochemical pathways and the development of new therapeutic agents.
Medicine: The compound’s reactivity with various functional groups allows for the synthesis of drug candidates and intermediates, contributing to medicinal chemistry and drug discovery efforts.
Industry: In industrial applications, this compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
Mechanism: The reactivity of 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide is primarily due to the presence of the magnesium-carbon bond, which imparts nucleophilic character to the carbon atom. This allows the compound to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds.
Molecular Targets and Pathways: The compound targets electrophilic centers in organic molecules, facilitating the formation of alcohols, coupled products, and other derivatives. The spirocyclic structure may also influence the compound’s reactivity and selectivity in various reactions.
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.5]decan-8-one: A precursor to the Grignard reagent, used in similar synthetic applications.
1,4-Dioxaspiro[4.4]nonan-8-ylmagnesium bromide: Another Grignard reagent with a slightly different spirocyclic structure, leading to variations in reactivity and stability.
Uniqueness: 1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide is unique due to its specific spirocyclic structure, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise control over reaction conditions.
Propriétés
Formule moléculaire |
C8H13BrMgO2 |
|---|---|
Poids moléculaire |
245.40 g/mol |
InChI |
InChI=1S/C8H13O2.BrH.Mg/c1-2-4-8(5-3-1)9-6-7-10-8;;/h1H,2-7H2;1H;/q-1;;+2/p-1 |
Clé InChI |
YETOVLDHTVUAOO-UHFFFAOYSA-M |
SMILES canonique |
C1CC2(CC[CH-]1)OCCO2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


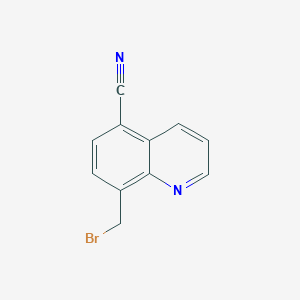
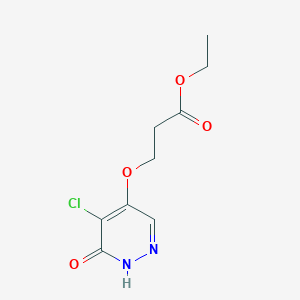
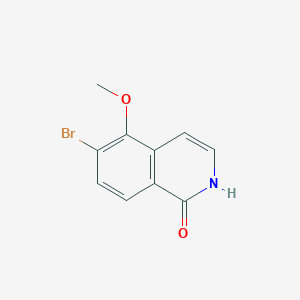

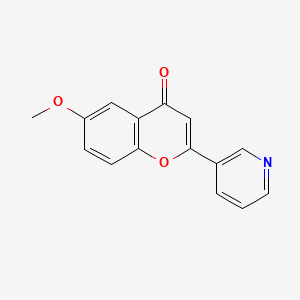
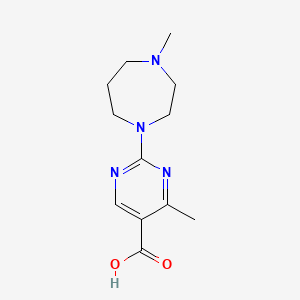
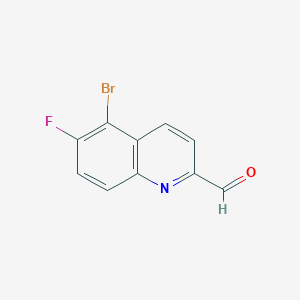

![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)

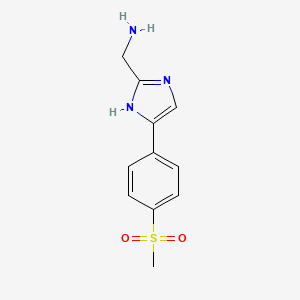
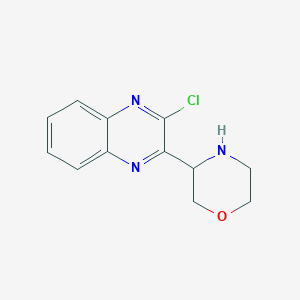
![4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)

